5-(Naphthalen-2-yl)picolinic acid
Description
Significance of Picolinic Acid Scaffolds in Molecular Design
Picolinic acid, or pyridine-2-carboxylic acid, is a particularly noteworthy scaffold in molecular design. nih.gov Its ability to act as a bidentate chelating agent for various metal ions, including chromium, zinc, and iron, is a key feature leveraged in both biological systems and synthetic chemistry. nih.gov This chelating property is crucial in the design of ligands for metal ion complexation, with applications in areas like magnetic resonance imaging contrast agents. chemcd.comnih.gov Furthermore, picolinic acid and its derivatives are found in natural products exhibiting significant biological activities, such as antimicrobial and antitumor properties. mdpi.com The structural and electronic characteristics of the picolinic acid framework make it a versatile and valuable component in the construction of complex molecules. chemcd.comnih.gov
Role of Naphthalene (B1677914) Moieties in Advanced Chemical Structures
The naphthalene moiety, a bicyclic aromatic hydrocarbon, is another cornerstone in the field of medicinal chemistry. chemcd.comchemcd.com Its rigid, planar structure and lipophilic nature make it a valuable component in the design of molecules intended to interact with biological targets. chemcd.comchemcd.com A vast number of compounds incorporating a naphthalene ring have been developed, displaying a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. chemcd.comchemcd.com The Food and Drug Administration (FDA) has approved numerous naphthalene-based drugs, underscoring the significance of this scaffold in creating effective therapeutic agents.
Historical Context of Picolinic Acid Derivatives as Research Probes
Historically, picolinic acid derivatives have served as important probes in chemical and biological research. Picolinic acid itself is an endogenous metabolite of the amino acid tryptophan. Its discovery and subsequent study have led to a deeper understanding of various physiological and pathological processes. Research into picolinic acid derivatives has a long history, with early studies focusing on their coordination chemistry and the formation of metal complexes. Over time, the scope of research has expanded to include their potential as therapeutic agents and their role in a variety of biological pathways. mdpi.com
Current State of Research on 5-(Naphthalen-2-yl)picolinic Acid and Analogues
The specific compound this compound (CAS Number: 1261906-75-5) has emerged as a molecule of interest, combining the key structural features of both picolinic acid and naphthalene. chemcd.comchemcd.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1261906-75-5 |
| Molecular Formula | C₁₆H₁₁NO₂ |
| Molecular Weight | 249.27 g/mol |
| Synonyms | 5-(2-Naphthyl)picolinic acid, 5-(naphthalen-2-yl)pyridine-2-carboxylic acid |
While detailed, peer-reviewed research studies focusing exclusively on the synthesis and biological applications of this compound are not extensively available in the public domain, its existence is documented in chemical databases and by commercial suppliers. chemcd.com The interest in this compound likely stems from the established importance of its constituent moieties.
Research on analogous structures provides some insight into the potential areas of investigation for this compound. For instance, studies on other picolinamide (B142947) derivatives have explored their activity as acetylcholinesterase inhibitors, which is relevant to Alzheimer's disease research. chemcd.com Furthermore, the structural motif of a naphthalene ring appended to a heterocyclic acid has been explored in various contexts. For example, a patent describes the synthesis and characterization of the related compound, 6-naphthalene-2-yl-pyridine-2-carboxylic acid.
Table 2: NMR Data for the Analogue 6-(naphthalene-2-yl)-pyridine-2-carboxylic acid
| Position | δH (ppm) | δC (ppm) |
|---|---|---|
| 1 | 8.75 (s) | 126.3 |
| 2 | 133.0* | |
| 3 | 8.35 | 124.4 |
| 4 | 8.05 | 128.3 |
| 4a | 133.4 | |
| 5 | 7.97 (m) | 127.6 |
| 6 | 7.57 | 126.9 |
| 7 | 7.57 | 126.6 |
| 8 | 8.05 | 128.7 |
| 8a | 135.1* | |
| 1' | 155.8 | |
| 2' | 8.37 (d 7.3) | 123.7* |
| 3' | 8.11 (dd 7.3, 7.8) | 138.7 |
| 4' | 8.02 (d 7.8) | 123.3* |
| 5' | 148.3 | |
| 6' | 166.2 |
Note: Some signals are interchangeable. Data is from patent EP1726645A1 for a related compound and serves as a reference.
The current state of research on this compound itself appears to be in a nascent stage, with its availability suggesting it may be a building block for the synthesis of more complex molecules or a candidate for screening in various biological assays. The combination of the metal-chelating picolinic acid scaffold with the biologically active naphthalene moiety makes it a compound with significant potential for further scientific exploration.
Structure
3D Structure
Properties
IUPAC Name |
5-naphthalen-2-ylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)15-8-7-14(10-17-15)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJNTNYJYWVSJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CN=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Naphthalen 2 Yl Picolinic Acid and Its Functionalized Derivatives
Established Synthetic Routes to the Core 5-(Naphthalen-2-yl)picolinic Acid Structure
The formation of the this compound scaffold can be approached through several synthetic strategies, primarily involving the construction of the pyridine (B92270) ring system or the formation of the carbon-carbon bond between the pyridine and naphthalene (B1677914) moieties.
Condensation Reactions in Picolinic Acid Synthesis
The synthesis of substituted picolinic acids often relies on condensation reactions to construct the pyridine ring. One common approach is the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia equivalent to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. While versatile, this method would require a custom-synthesized β-ketoester or aldehyde incorporating the naphthalene moiety to yield the desired product.
Another classical approach is the Guareschi-Thorpe reaction, which utilizes a cyanoacetamide and a 1,3-dicarbonyl compound to generate a substituted 2-pyridone, which can then be converted to the corresponding picolinic acid. The applicability of these methods to the direct synthesis of this compound would depend on the availability of the appropriately substituted naphthalene-containing starting materials.
Cyclization Reactions Utilizing Transition Metal Catalysis
Transition metal-catalyzed cyclization reactions offer another avenue for the construction of the picolinic acid core. For instance, [2+2+2] cycloaddition reactions of alkynes and nitriles, often catalyzed by cobalt or rhodium complexes, can provide a direct route to substituted pyridines. In the context of this compound, this would involve the cyclotrimerization of a di-yne with a naphthalene-containing nitrile. While powerful, the synthesis of the required precursors can be complex.
Biocatalytic Approaches to Naphthalene-Substituted Pyridine Carboxylic Acids
The application of biocatalysis in the synthesis of naphthalene-substituted pyridine carboxylic acids is an emerging field with limited specific examples in publicly available literature for this compound. However, enzymatic processes, such as those involving nitrile hydratases, could potentially be employed for the conversion of a corresponding 5-(naphthalen-2-yl)picolinonitrile to the target acid under mild conditions. Research in this area is ongoing and holds promise for more sustainable synthetic routes.
Strategies for Derivatization at the Naphthalene Moiety
Once the core this compound structure is obtained, further functionalization can be achieved at the naphthalene ring. The presence of the picolinic acid substituent will influence the regioselectivity of these reactions.
Electrophilic Substitution on the Naphthalene Ring
The naphthalene ring system is susceptible to electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts acylation. nih.govnih.gov The picolinic acid moiety at the 2-position of the naphthalene ring is an electron-withdrawing group, which will direct incoming electrophiles primarily to the 5- and 8-positions of the naphthalene ring system.
For example, nitration of this compound with a mixture of nitric acid and sulfuric acid is expected to yield a mixture of 5-(5-nitronaphthalen-2-yl)picolinic acid and 5-(8-nitronaphthalen-2-yl)picolinic acid. nih.govresearchgate.netyoutube.comrsc.org The exact ratio of these isomers would be influenced by steric hindrance and the specific reaction conditions.
Similarly, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst would be expected to follow a similar regiochemical outcome, affording the corresponding bromo or chloro derivatives at the 5- and 8-positions. rsc.orgchemrxiv.orgresearchgate.net
Functionalization via Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. These methods can be employed to introduce a wide variety of functional groups onto the naphthalene moiety, typically starting from a halogenated derivative of this compound.
Suzuki-Miyaura Coupling: A bromo or iodo derivative of this compound can be coupled with a wide range of boronic acids or boronate esters to introduce new aryl, heteroaryl, or alkyl groups. researchgate.netwikipedia.orgnih.gov
Negishi Coupling: The reaction of an organozinc reagent, such as a naphthylzinc chloride, with a halogenated picolinic acid derivative in the presence of a palladium or nickel catalyst provides an alternative route for C-C bond formation. organic-chemistry.orgwikipedia.orgorganic-chemistry.org
Stille Coupling: This reaction involves the coupling of an organotin reagent with a halide or triflate. For instance, a halogenated this compound could be coupled with an arylstannane to introduce further aromatic substituents. libretexts.orgmsu.edu
The following table provides hypothetical examples of cross-coupling reactions for the functionalization of a bromo-substituted this compound, based on established methodologies for similar substrates.
| Coupling Reaction | Halogenated Substrate | Coupling Partner | Catalyst/Ligand | Product |
| Suzuki-Miyaura | 5-(5-Bromonaphthalen-2-yl)picolinic acid | Phenylboronic acid | Pd(PPh₃)₄ | 5-(5-Phenylnaphthalen-2-yl)picolinic acid |
| Negishi | 5-(8-Bromonaphthalen-2-yl)picolinic acid | Methylzinc chloride | PdCl₂(dppf) | 5-(8-Methylnaphthalen-2-yl)picolinic acid |
| Stille | 5-(5-Bromonaphthalen-2-yl)picolinic acid | Tributyl(vinyl)stannane | Pd(OAc)₂/P(o-tol)₃ | 5-(5-Vinylnaphthalen-2-yl)picolinic acid |
Strategies for Derivatization at the Picolinic Acid Moiety
The picolinic acid scaffold of this compound offers two primary sites for chemical modification: the carboxylic acid group and the pyridine ring. These modifications allow for the synthesis of a diverse range of derivatives with tailored properties.
The carboxylic acid group of this compound is readily converted to a wide array of amides. These amidation reactions are crucial for developing new compounds with potential applications in coordination chemistry and materials science. nih.gov The primary methods for this transformation involve either the activation of the carboxylic acid to an acid chloride or the use of coupling agents.
A common and effective method for amidation is the in situ formation of an acyl chloride. nih.gov This is typically achieved by treating the parent picolinic acid with thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF). umsl.edu The resulting acyl chloride is a highly reactive intermediate that readily undergoes nucleophilic attack by a primary or secondary amine to form the corresponding amide. A notable feature of this reaction is the potential for concurrent chlorination of the pyridine ring, particularly at the 4-position, leading to the formation of a chlorinated amide derivative alongside the expected product. nih.govnih.gov These two products can generally be separated using column chromatography. nih.govnih.gov
Alternatively, peptide coupling agents can be employed to facilitate amide bond formation under milder conditions. Reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) have proven effective in the amidation of picolinic acids, offering high yields at room temperature. researchgate.net This method avoids the harsh conditions associated with thionyl chloride and can be advantageous when working with sensitive substrates. Another approach involves the reaction of in situ generated selenocarboxylates with azides to form amides. researchwithrutgers.com
Table 1: Selected Methods for Amidation of Picolinic Acid Derivatives
| Method | Reagents | Key Features |
|---|---|---|
| Acid Chloride Formation | Thionyl chloride (SOCl₂), often with catalytic DMF. nih.govumsl.edu | Highly reactive intermediate; can lead to concurrent chlorination of the pyridine ring. nih.govnih.gov |
| Coupling Agent | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). researchgate.net | Milder reaction conditions; high yields at room temperature. researchgate.net |
| Selenocarboxylate/Azide Reaction | Activated carboxylic acid, LiAlHSeH, azide. researchwithrutgers.com | Chemoselective; avoids the need for an amine intermediate. researchwithrutgers.com |
Functionalization of the pyridine ring of this compound allows for the introduction of various substituents, which can significantly alter the electronic and steric properties of the molecule.
One strategy for introducing a nitrogen-based functional group is through the nitration of a picolinic acid N-oxide precursor, followed by catalytic hydrogenation to yield an aminopicolinic acid. umsl.edu This amino group can then serve as a handle for further derivatization.
Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the pyridine ring. For instance, the Sonogashira coupling can be employed to introduce substituted alkynyl groups at the 4-position of the picolinic acid ring, starting from an iodinated precursor. umsl.edu
As mentioned previously, chlorination at the 4-position can occur as a side reaction when using thionyl chloride to form the acid chloride for amidation. nih.govnih.gov While sometimes unintentional, this reaction provides a route to 4-chloro-picolinic acid derivatives, which can be valuable intermediates for further nucleophilic aromatic substitution reactions.
Direct arylation of the pyridine ring is another potential modification strategy. While methods exist for the Rh(I)-catalyzed direct arylation of pyridines, these typically occur at the ortho-position (C2 or C6) and may require an activating group. nih.gov The introduction of aryl or pyrazolyl groups at the 6-position of the picolinic acid ring has also been explored in the context of developing new herbicides. nih.gov
Table 2: Strategies for Pyridine Ring Modification of Picolinic Acid Derivatives
| Position | Modification | Method |
|---|---|---|
| 4 | Amination | Nitration of picolinic acid N-oxide followed by reduction. umsl.edu |
| 4 | Alkynylation | Sonogashira coupling of a 4-iodo-picolinic acid derivative. umsl.edu |
| 4 | Chlorination | Reaction with thionyl chloride during acid chloride formation. nih.govnih.gov |
| 6 | Arylation | Introduction of aryl or pyrazolyl groups. nih.gov |
Purification and Isolation Techniques for Research-Grade Compounds
Obtaining this compound and its derivatives in high purity is essential for reliable research findings. Standard laboratory techniques are generally employed for the purification and isolation of these compounds.
Crystallization is a widely used method for purifying solid derivatives. The crude product is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly, leading to the formation of crystals of the purified compound, leaving impurities in the mother liquor. umsl.edu The choice of solvent is critical and is determined empirically. Common solvents for the crystallization of picolinic acid derivatives include water, ethanol, and isopropanol. umsl.edugoogle.com
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. nih.gov This method is particularly useful for separating mixtures of products, such as the desired amide and its chlorinated byproduct from the amidation reaction. nih.govnih.gov The stationary phase is typically silica (B1680970) gel, and the mobile phase is a solvent system of appropriate polarity, such as a mixture of petroleum benzine and ethyl acetate (B1210297) or hexane (B92381) and ethyl acetate. researchgate.netchemicalbook.com
Extraction is often used during the work-up of a reaction to separate the desired product from unreacted starting materials, catalysts, and other byproducts. This involves partitioning the reaction mixture between two immiscible solvents, such as dichloromethane (B109758) and water. pensoft.net
For aryl carboxylic acids, a more specialized purification process involves dissolving the impure acid in an ionic liquid and then adding a non-solvent to precipitate the purified acid. google.com This technique can be effective for removing specific impurities.
The final, purified product is typically dried under vacuum to remove any residual solvents. The purity can then be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point determination. umsl.edu
Advanced Spectroscopic and Structural Elucidation Studies
Vibrational Spectroscopy Investigations (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups within the 5-(Naphthalen-2-yl)picolinic acid structure. While a specific, fully assigned spectrum for this exact compound is not widely published, the expected vibrational modes can be predicted based on the well-characterized spectra of its constituent parts: the picolinic acid head and the naphthalene (B1677914) tail. researchgate.netresearchgate.netresearchgate.net
The FT-IR spectrum is expected to be dominated by strong absorptions characteristic of the carboxylic acid group. A broad O-H stretching band would appear in the 2500-3300 cm⁻¹ region, indicative of hydrogen bonding. The C=O stretching vibration of the carboxyl group typically gives rise to a strong, sharp peak around 1700-1725 cm⁻¹. researchgate.net Vibrations associated with the pyridine (B92270) ring and the naphthalene skeleton, including C-H stretching, C=C and C=N ring stretching, and C-H out-of-plane bending, would be observed in the fingerprint region (below 1600 cm⁻¹). researchgate.netmdpi.com
FT-Raman spectroscopy would complement the FT-IR data. Aromatic C-H stretching vibrations are expected to produce strong signals above 3000 cm⁻¹. The symmetric stretching of the aromatic rings (naphthalene and pyridine) would yield characteristic intense bands in the 1300-1600 cm⁻¹ range. researchgate.netmdpi.com The C=O stretch is typically weaker in Raman than in IR, while the non-polar naphthalene ring vibrations are often more prominent.
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad | Weak |
| Aromatic C-H Stretch | Naphthalene, Pyridine | 3000 - 3100 | Medium | Strong |
| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong | Medium-Weak |
| C=C / C=N Stretch | Naphthalene, Pyridine | 1400 - 1620 | Medium-Strong | Strong |
| C-O Stretch / O-H Bend | Carboxylic Acid | 1210 - 1320 | Medium | Weak |
| Aromatic C-H Bend | Naphthalene, Pyridine | 690 - 900 | Strong | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy provides detailed information about the hydrogen and carbon atomic environments, confirming the connectivity of the naphthalene and picolinic acid fragments.
¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for the aromatic protons and the acidic proton. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet far downfield, typically above 10 ppm, due to its acidic nature. rsc.org The protons on the pyridine ring would appear as distinct multiplets or doublets in the aromatic region (7.5-9.0 ppm). The seven protons of the naphthalene ring system would also resonate in the aromatic region, with chemical shifts and coupling patterns determined by their position on the fused rings. beilstein-journals.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum should account for all 16 carbon atoms in the molecule. The carboxyl carbon (-COOH) is the most deshielded, appearing at the lowest field (typically 165-175 ppm). rsc.org The twelve aromatic carbons of the naphthalene and pyridine rings would resonate in the 120-150 ppm range. rsc.orgrsc.org The specific chemical shifts would depend on the electronic effects of the nitrogen atom in the pyridine ring and the substitution pattern.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Spectrum | Atom Type | Predicted Chemical Shift (ppm) | Notes |
| ¹H NMR | Carboxylic Acid (-COOH ) | > 10 | Broad singlet |
| ¹H NMR | Pyridine-H | 8.0 - 9.0 | Doublets and multiplets |
| ¹H NMR | Naphthalene-H | 7.4 - 8.5 | Complex multiplets |
| ¹³C NMR | Carboxylic Acid (-C OOH) | 165 - 175 | Quaternary carbon |
| ¹³C NMR | Pyridine-C | 120 - 150 | Includes C-N and C-H |
| ¹³C NMR | Naphthalene-C | 125 - 135 | Includes quaternary and C-H |
X-ray Diffraction Studies of Crystalline Forms and Intermolecular Interactions
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a molecule in its crystalline solid state. units.it While a specific single-crystal X-ray structure of this compound is not available in open literature, analysis of its structure and related compounds allows for the prediction of its solid-state packing and intermolecular interactions. uky.edumdpi.com
The molecule possesses both hydrogen-bond donors (the carboxylic acid -OH) and acceptors (the carboxylic C=O and the pyridine nitrogen). This facilitates the formation of robust hydrogen-bonding networks. A common motif for carboxylic acids is the formation of centrosymmetric dimers, where two molecules are linked by a pair of O-H···O=C hydrogen bonds. nih.gov Alternatively, intermolecular hydrogen bonds could form between the carboxylic acid of one molecule and the pyridine nitrogen of another, leading to the formation of chains or more complex assemblies. uky.edu
Mass Spectrometric Approaches for Structural Confirmation and Fragment Analysis
Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elemental composition of this compound. nih.gov The compound has a molecular formula of C₁₆H₁₁NO₂ and an exact molecular weight of 249.0790 g/mol . chemcd.com
In high-resolution mass spectrometry (HRMS), the molecular ion peak ([M+H]⁺) would be observed at m/z 250.0862, confirming the elemental composition. rsc.org Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions for analysis.
Fragment analysis (MS/MS) provides insight into the molecule's structure by breaking it into smaller, characteristic pieces. researchgate.net A primary and highly likely fragmentation pathway for this compound would be the loss of a molecule of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group, a process known as decarboxylation. This would yield a major fragment ion corresponding to 5-(naphthalen-2-yl)pyridine.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z (Predicted) | Ion Formula | Identity / Loss |
| 250.0862 | [C₁₆H₁₂NO₂]⁺ | Molecular Ion ([M+H]⁺) |
| 249.0790 | [C₁₆H₁₁NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 205.0864 | [C₁₅H₁₁N]⁺˙ | Loss of CO₂ (Decarboxylation) |
| 127.0548 | [C₁₀H₇]⁺ | Naphthalene fragment |
| 78.0344 | [C₅H₄N]⁺ | Pyridine fragment |
Coordination Chemistry of 5 Naphthalen 2 Yl Picolinic Acid
Ligand Design Principles: Bidentate and Multidentate Chelation
Picolinic acid and its derivatives are well-established chelating agents in coordination chemistry. researchgate.net The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the deprotonated carboxyl group readily coordinate to a metal center, forming a stable five-membered chelate ring. researchgate.netionicviper.org This bidentate N,O-coordination is a fundamental principle guiding the design of ligands based on the picolinic acid scaffold.
The introduction of a bulky naphthalene (B1677914) group at the 5-position of the pyridine ring in 5-(naphthalen-2-yl)picolinic acid significantly influences its coordination behavior. While the primary coordination still occurs through the picolinic acid moiety, the naphthalene substituent can engage in various non-covalent interactions, such as π-π stacking, which can direct the self-assembly of metal complexes into higher-order supramolecular structures.
Furthermore, the core picolinic acid structure can be incorporated into larger, more complex ligand architectures to achieve multidentate chelation. By linking multiple picolinic acid units or by introducing other donor groups, ligands with higher denticity can be designed. nih.gov This approach allows for the formation of highly stable metal complexes with specific coordination geometries, which is crucial for applications in areas such as catalysis and materials science. The design of these polydentate ligands often involves rigidifying the ligand scaffold to control the resulting complex's properties. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in a solvent or through solid-state grinding methods. researchgate.net The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their composition, structure, and properties.
A range of transition metal complexes of picolinic acid and its derivatives have been synthesized and studied. researchgate.netresearchgate.netutq.edu.iq These studies have revealed a variety of coordination numbers and geometries depending on the metal ion and the specific ligand used. For instance, complexes of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) with picolinate (B1231196) ligands have been reported to exhibit octahedral or distorted octahedral geometries. researchgate.netorientjchem.org The synthesis of these complexes can be achieved through both solution-based and solvent-free methods. researchgate.net The resulting metal complexes are often stable in air. researchgate.net
Interactive Table: Transition Metal Complexes of Picolinic Acid Derivatives
| Metal Ion | Typical Coordination Geometry | Reference |
| Mn(II) | Octahedral, Pentagonal Bipyramidal | orientjchem.org, nih.gov |
| Co(II) | Octahedral, Distorted Pentagonal Bipyramid | orientjchem.org, nih.gov, researchgate.net |
| Ni(II) | Octahedral | orientjchem.org, researchgate.net, utq.edu.iq |
| Cu(II) | Distorted Octahedral, Square Pyramidal | orientjchem.org, researchgate.net, ionicviper.org |
| Zn(II) | Octahedral, Five-coordinate | orientjchem.org, utq.edu.iq, researchgate.net |
| Cd(II) | Not explicitly found for picolinic acid derivatives in the provided results. |
The primary coordination mode of this compound involves the nitrogen atom of the pyridine ring and one of the oxygen atoms from the carboxylate group, forming a chelate. researchgate.netionicviper.org This bidentate coordination is a common feature in complexes of picolinic acid derivatives. researchgate.net
The geometry of the resulting metal complexes can vary significantly. Depending on the metal ion, the presence of other ligands, and the stoichiometry of the reaction, coordination numbers ranging from five to eight have been observed in related naphthalene-based carboxylate complexes. mdpi.com This can lead to geometries such as distorted square pyramidal, octahedral, and distorted dodecahedral. mdpi.com In some cases, the carboxylate group can also act as a bridging ligand, connecting two metal centers. mdpi.com The flexible coordination behavior of the ligand allows for the formation of diverse structures, including monomeric, dimeric, and polymeric arrangements. nih.gov
The characterization of metal complexes of this compound relies on a suite of spectroscopic and electrochemical techniques.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. The spectra of the complexes typically show a shift in the vibrational frequencies of the C=O and C=N groups compared to the free ligand, indicating their involvement in bonding. researchgate.netresearchgate.netorientjchem.org The disappearance of the broad O-H band from the carboxylic acid group is also indicative of deprotonation and coordination. researchgate.net
UV-Visible Spectroscopy: Electronic absorption spectroscopy provides information about the electronic structure and geometry of the metal complexes. The spectra of transition metal complexes typically exhibit d-d transitions, which are characteristic of the metal ion and its coordination environment. researchgate.netresearchgate.netorientjchem.org These spectra can help in assigning the geometry of the complexes, such as octahedral or distorted octahedral. orientjchem.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H-NMR spectroscopy can be used to probe the ligand environment in solution. orientjchem.org
Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), ESR spectroscopy provides information about the unpaired electrons and the magnetic properties of the complex. ionicviper.orgorientjchem.org
Electrochemical Studies: Techniques like cyclic voltammetry can be used to investigate the redox properties of the metal complexes. orientjchem.org These studies can reveal information about the stability of different oxidation states of the metal ion within the complex.
Metal-Organic Framework (MOF) Construction with Picolinic Acid Derivatives
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. mdpi.combohrium.com The versatility in the choice of both the metal and the organic linker allows for the design of MOFs with tailored properties for various applications, including gas storage, separation, and catalysis. bohrium.commdpi.com
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. For 5-(Naphthalen-2-yl)picolinic acid, DFT studies could determine key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability.
Furthermore, these calculations can map the electron density distribution, revealing the electrophilic and nucleophilic sites within the molecule. This information is crucial for predicting how this compound would interact with other chemical species and its potential reaction mechanisms. While DFT has been applied to numerous naphthalene (B1677914) and picolinic acid derivatives, specific results for this compound are not available.
Molecular Dynamics Simulations to Explore Conformational Landscape
The flexibility of this compound arises from the rotational freedom around the single bond connecting the naphthalene and pyridine (B92270) rings. Molecular dynamics (MD) simulations are the ideal tool for exploring the conformational landscape of such a molecule. By simulating the atomic motions over time, MD can identify the most stable, low-energy conformations and the energy barriers between them. Understanding the preferred three-dimensional structures is essential as the conformation often dictates the molecule's biological activity and physical properties. General studies on MD simulations show their effectiveness in mapping conformational space, but specific applications to this compound have not been documented. nih.gov
Prediction of Molecular Interactions via Docking Methodologies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein.
Ligand-Protein Docking for Target Identification
The structure of this compound, containing both a planar aromatic system and a chelating picolinic acid group, makes it a candidate for binding to various protein targets. Ligand-protein docking simulations could screen this molecule against libraries of protein structures to identify potential biological targets. This in silico approach is a cornerstone of modern drug discovery, helping to prioritize experimental testing. For instance, related naphthalene derivatives have been investigated as potential enzyme inhibitors through docking studies. However, there are no published docking studies specifically identifying protein targets for this compound.
Computational Analysis of Chelation and Metal Binding Affinities
The picolinic acid moiety is a well-known chelating agent, capable of binding to various metal ions. Computational methods can be employed to predict the binding affinity and coordination geometry of this compound with different metals. Such studies are vital for applications in areas like metal sequestration, catalysis, or the development of metallodrugs. Studies on picolinic acid itself have shown its unselective chelating properties for various divalent cations. A computational analysis could provide quantitative data on the stability and electronic structure of the resulting metal complexes of this compound, but this research has yet to be reported.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry can predict various spectroscopic parameters, such as NMR chemical shifts, and infrared (IR) and UV-Visible absorption spectra. By calculating these properties and comparing them with experimentally obtained spectra, researchers can validate the computed structure and gain a more detailed interpretation of the experimental data. For example, DFT calculations could predict the vibrational frequencies corresponding to the stretching and bending of specific bonds within this compound, aiding in the assignment of peaks in an experimental IR spectrum. No such comparative studies for this specific compound are currently available.
Analysis of Non-Linear Optical (NLO) Properties
Molecules with extended π-conjugated systems, like this compound, often exhibit non-linear optical (NLO) properties. These properties are of interest for applications in photonics and optoelectronics. Quantum chemical calculations can predict NLO properties such as the first hyperpolarizability (β), providing insight into a molecule's potential for use in technologies like frequency conversion. The combination of the electron-rich naphthalene system and the pyridine ring could lead to interesting NLO behavior, but computational NLO studies on this compound have not been published in the scientific literature.
Mechanistic Biological Investigations in Vitro and in Silico Studies
Exploration of Molecular Targets and Pathways
The unique structural combination of a picolinic acid head and a naphthalene (B1677914) tail in 5-(Naphthalen-2-yl)picolinic acid suggests a potential for multifaceted interactions with biological systems. Research on analogous compounds indicates that it may engage with various molecular targets, including enzymes and receptors, and could play a role in modulating metal ion homeostasis.
Enzyme Inhibition Studies and Mechanistic Insights
Naphthalene derivatives have also been identified as potent enzyme inhibitors. For instance, certain 1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines, which contain a naphthalene-like ring system, have demonstrated potent, noncompetitive, and reversible inhibition of caspase-3. Furthermore, quinazolinone derivatives, which share structural similarities with the heterocyclic system of picolinic acid, have been evaluated as inhibitors of thymidylate synthase.
Derivatives of picolinic acid have also been investigated for their inhibitory effects on other enzymes. For example, 2,5-pyridinedicarboxylic acid has been identified as a highly selective inhibitor of D-dopachrome tautomerase, an enzyme involved in inflammatory processes. mdpi.com
Table 1: Enzyme Inhibition by Compounds Structurally Related to this compound
| Compound/Derivative Class | Target Enzyme | Inhibition Type/Potency | Reference |
| 8-sulfonyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines | Caspase-3 | IC50 = 6 nM (for specific analogs) | |
| Quinazolinone derivatives | Thymidylate Synthase | Effective inhibition, enhanced by hydrogen bonding | |
| 2,5-Pyridinedicarboxylic acid | D-dopachrome tautomerase | Highly selective inhibition | mdpi.com |
Receptor Binding Profiling and Interaction Analysis
The naphthalene moiety of this compound suggests potential interactions with various receptors. Studies on (naphthalen-2-yl)-based arotinoids, which are structurally related, have shown that these compounds can modulate retinoic acid receptor (RAR) subtypes. Specifically, certain non-halogenated 4-(2-naphthamido)benzoic acid derivatives have demonstrated preferential transactivation of the RARβ subtype. Derivatives with bulkier substituents have been characterized as dual RARβ/RARα antagonists, with one analog being a potent antagonist of RARα.
Furthermore, naphthalene derivatives have been investigated as inverse agonists for the histamine (B1213489) H3 receptor (H3R). This research highlights the ability of the naphthalene scaffold to interact with G protein-coupled receptors. The binding of these compounds is influenced by key molecular properties that can be optimized to improve their interaction profile.
Table 2: Receptor Binding Activity of Naphthalene-Containing Compounds
| Compound Class | Receptor Target | Observed Effect | Reference |
| (Naphthalen-2-yl)-based arotinoids | Retinoic Acid Receptors (RARs) | Subtype-selective modulation (agonism and antagonism) | |
| Naphthalene derivatives | Histamine H3 Receptor (H3R) | Inverse agonism |
Modulation of Metal Ion Availability in Biological Systems
Picolinic acid is a well-established metal ion chelator. It forms stable complexes with various divalent and trivalent metal ions, including zinc, iron, copper, and manganese. orientjchem.org This chelating property is fundamental to many of its biological effects. In vitro studies have shown that picolinic acid can increase the aqueous solubility of metal ions like Zn, Cu, Co, and Cd at alkaline pH. orientjchem.org It can also promote the efflux of divalent metal ions from liposomes. orientjchem.org
The ability of picolinic acid to chelate iron is of particular interest. By binding to iron, it can modulate cellular processes that are dependent on this metal. For instance, the iron-chelating property of picolinic acid has been shown to enhance the expression of transferrin receptors in human erythroleukemic cell lines. nih.gov This suggests that by making iron less available intracellularly, it triggers a compensatory increase in the machinery for iron uptake. nih.gov This modulation of metal ion availability is a key mechanism through which picolinic acid and its derivatives may exert their biological effects.
Investigations into Cellular Response Mechanisms (excluding human trials)
The structural features of this compound suggest it may elicit a range of cellular responses, particularly in the contexts of inflammation and bacterial infection, based on studies of its constituent moieties.
Studies on Anti-inflammatory Mechanisms in Cellular Models
Both picolinic acid and naphthalene derivatives have demonstrated anti-inflammatory properties in various cellular models. Picolinic acid is produced by macrophages and is known to modulate inflammatory responses.
Naphthalene derivatives have been shown to exert anti-inflammatory effects through the downregulation of key signaling pathways. For example, a novel azetidine (B1206935) derivative containing a naphthalene group, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, was found to attenuate the production of pro-inflammatory mediators such as IL-6, IL-1β, and TNF-α in amyloid-β-treated primary microglial cells. This compound also reduced oxidative stress by downregulating protein oxidation, lipid peroxidation, and ROS levels. The anti-inflammatory effects were associated with the modulation of the Akt/GSK-3β/p38 signaling pathway.
Other studies have shown that naphthalene derivatives can inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. nih.gov
Table 3: Anti-inflammatory Mechanisms of Naphthalene Derivatives in Cellular Models
| Compound | Cellular Model | Key Mechanistic Findings | Reference |
| 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride | Primary microglial cells | Attenuation of pro-inflammatory cytokine production (IL-6, IL-1β, TNF-α); Reduction of oxidative stress; Modulation of Akt/GSK-3β/p38 signaling. | |
| Usnic acid (a dibenzofuran (B1670420) derivative with structural similarities) | Primary astrocytes | Inhibition of glial activation by blocking NF-κB activation. | nih.gov |
Structure Activity Relationship Sar Studies
Systematic Modification of the Naphthalene (B1677914) Moiety and Impact on Activity
The naphthalene ring of 5-(Naphthalen-2-yl)picolinic acid offers a large, lipophilic surface that can engage in crucial interactions with biological targets or influence the geometry of metal complexes. Systematic modifications of this moiety have been shown in related systems to significantly impact biological activity.
In studies of analogous compounds, the naphthalene moiety has been identified as a critical component for cytotoxic activity. For instance, in naphthalene analogues of combretastatins, the naphthalene ring serves as a successful substitute for the isovanillin (B20041) moiety of combretastatin (B1194345) A-4, leading to highly cytotoxic compounds. However, when the naphthalene group replaces the 3,4,5-trimethoxyphenyl moiety, a significant decrease in cytotoxicity is observed, highlighting the positional importance of this group within the molecular scaffold.
Further research on other naphthalene-containing compounds, such as the antimycotic agent terbinafine (B446), has demonstrated that the potency is highly dependent on the nature and position of substituents on the naphthalene ring. Generally, only small substituents like hydrogen or fluorine are well-tolerated at most positions (2-4 and 6-8). Larger substituents can be accommodated at the 5-position, where fluorine, chlorine, bromine, and methyl groups have been shown to be acceptable. Specifically, derivatives with fluorine at positions 3, 5, and 7, or chlorine at position 5, exhibited enhanced activity against certain yeast strains. The introduction of two fluoro substituents at positions 5 and 7 simultaneously resulted in a significant 8- to 16-fold increase in potency against various fungal species.
These findings suggest that for this compound, the introduction of small, electron-withdrawing groups, particularly halogens, at specific positions on the naphthalene ring could be a promising strategy to enhance its biological activity. The size and electronic nature of the substituent, as well as its position, are critical factors that can modulate the compound's interaction with its target.
Table 1: Impact of Naphthalene Moiety Modifications in Analogous Systems
| Parent Compound Class | Modification to Naphthalene Moiety | Observed Impact on Activity | Reference |
| Combretastatin Analogues | Replacement of isovanillin moiety with naphthalene | High cytotoxicity | |
| Combretastatin Analogues | Replacement of 3,4,5-trimethoxyphenyl moiety with naphthalene | Largely decreased cytotoxicity | |
| Terbinafine Derivatives | Substitution at positions 2-4 and 6-8 | Only hydrogen or fluorine tolerated | |
| Terbinafine Derivatives | Substitution at position 5 | Tolerates larger groups (F, Cl, Br, Me) | |
| Terbinafine Derivatives | Fluorine at positions 3, 5, and 7 or Chlorine at position 5 | Enhanced activity against yeasts | |
| Terbinafine Derivatives | Simultaneous fluoro substitution at positions 5 and 7 | 8- to 16-fold improved potency |
Systematic Modification of the Picolinic Acid Moiety and Impact on Activity
The picolinic acid moiety of this compound is a key structural feature, acting as a bidentate chelating agent for metal ions and a potential hydrogen bond donor and acceptor. wikipedia.org Modifications to this part of the molecule can profoundly affect its coordination properties and biological interactions.
Research on related picolinic acid derivatives has provided valuable insights. For instance, in a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds developed as potential herbicides, modifications at the 6-position of the picolinic acid ring were crucial for activity. mdpi.com The introduction of a phenyl-substituted pyrazole (B372694) at this position, replacing a chlorine atom, led to compounds with potent herbicidal effects. mdpi.com This indicates that bulky aromatic substituents at positions ortho to the carboxylic acid can be beneficial for certain biological activities.
In another study focusing on 5-amino-2-pyridinecarboxylic acid derivatives as antihypertensive agents, various substitutions at the 5-position of the picolinic acid ring were explored. This position is directly analogous to the naphthalene substitution in the title compound. The research demonstrated that many of these derivatives were potent antihypertensive agents, with the nature of the substituent at the 5-position being a key determinant of activity.
Furthermore, the carboxylic acid group itself is a critical functional group. Its ability to be deprotonated allows for the formation of carboxylate salts and coordination complexes. Esterification or amidation of the carboxylic acid would eliminate this property and could drastically alter the compound's solubility, membrane permeability, and ability to interact with biological targets that recognize the carboxylate group.
Table 2: Impact of Picolinic Acid Moiety Modifications in Analogous Systems
| Parent Compound Class | Modification to Picolinic Acid Moiety | Observed Impact on Activity | Reference |
| 6-substituted-2-picolinic acids | Introduction of a phenyl-substituted pyrazole at position 6 | Potent herbicidal activity | mdpi.com |
| 5-amino-2-pyridinecarboxylic acids | Various substitutions at the 5-position | Potent antihypertensive agents | |
| General Picolinic Acids | Esterification/Amidation of the carboxylic acid | Altered solubility, permeability, and target interaction |
Influence of Substituent Position and Electronic Properties on Biological or Coordination Activities
Computational studies on ortho-substituted naphthoic acids have shown that substituents significantly influence the reactivity and biological activity of aromatic compounds. researchgate.net The introduction of electron-donating groups can affect the conjugation of the system and activate the ring. researchgate.net Conversely, electron-withdrawing groups can alter the electronic properties in a different manner, potentially enhancing interactions with electron-rich biological targets.
The position of a substituent is also critical. As seen in the terbinafine analogs, substituents at the 5-position of the naphthalene ring are better tolerated than at other positions. This is likely due to the specific steric constraints of the binding pocket of its biological target. Similarly, for coordination compounds, the position of a substituent can influence the steric hindrance around the coordinating atoms, thereby affecting the stability and geometry of the resulting metal complex.
Table 3: Influence of Substituent Properties on Activity in Analogous Systems
| Compound Class | Substituent Property | Influence on Activity/Properties | Reference |
| Ortho-substituted naphthoic acids | Electron-donating groups | Affects conjugation and ring activation | researchgate.net |
| Azaphenothiazines | Lipophilicity and molecular size | Correlates with antioxidant activity | nih.gov |
| Terbinafine analogs | Substituent position on naphthalene ring | Determines steric tolerance and activity |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, untested compounds.
While a specific QSAR model for this compound is not publicly available, studies on related structures demonstrate the utility of this approach. For example, a 3D-QSAR model was successfully constructed for a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid herbicides. mdpi.comnih.gov This model was used to guide the synthesis of new compounds with improved herbicidal activity. mdpi.comnih.gov
In another QSAR study on piperine (B192125) analogs, descriptors such as the partial negative surface area, the area of the molecular shadow, and the heat of formation were found to be important for predicting the inhibitory activity against a bacterial efflux pump. nih.gov This highlights that a combination of electronic, steric, and thermodynamic descriptors can be used to build a robust QSAR model.
For this compound and its analogs, a QSAR study could involve the calculation of various descriptors, including:
Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.
Steric descriptors: Molecular volume, surface area, shape indices.
Hydrophobic descriptors: LogP (partition coefficient).
Topological descriptors: Connectivity indices.
By correlating these descriptors with the measured biological or coordination activity of a series of analogs, a predictive QSAR model could be developed. Such a model would be invaluable for prioritizing the synthesis of new derivatives with a higher probability of possessing the desired activity profile.
Table 4: Common Descriptors Used in QSAR Modeling
| Descriptor Type | Examples |
| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies |
| Steric | Molecular volume, Surface area, Shape indices |
| Hydrophobic | LogP (partition coefficient) |
| Topological | Connectivity indices |
Application As Research Tools and Precursors in Chemical Science
Catalytic Applications of Metal Complexes
There is a lack of specific research findings on the catalytic applications of metal complexes derived from 5-(Naphthalen-2-yl)picolinic acid. However, the broader class of picolinic acid-based ligands has demonstrated significant utility in catalysis. Picolinic acid is a bidentate chelating agent that can form stable complexes with a variety of metals, including manganese, rhodium, and copper. wikipedia.org
For instance, a notable catalytic system involves a manganese(II)/picolinic acid catalyst for the efficient epoxidation of olefins. This system demonstrates high selectivity and operates under mild conditions, highlighting the effectiveness of the picolinate (B1231196) ligand in stabilizing catalytically active metal centers. The essential components for catalysis in this system are the aromatic nitrogen donor and the carboxylate group of picolinic acid, which form a stable five-membered chelate ring with the metal ion.
Given that this compound retains the crucial picolinic acid chelating motif, it is plausible that its metal complexes could exhibit catalytic activity. The presence of the bulky naphthalene (B1677914) substituent could influence the steric and electronic environment of the metal center, potentially leading to modified reactivity or selectivity compared to the parent picolinic acid complexes.
Table 1: Examples of Catalytic Systems using Picolinic Acid Derivatives
| Catalyst System | Reaction | Key Features |
|---|---|---|
| Manganese(II)/Picolinic Acid | Olefin Epoxidation | High efficiency and selectivity, mild conditions (0 °C, <5 min). |
This table presents data for the parent compound, picolinic acid, to illustrate potential applications, as specific data for this compound is not available.
Use in Analytical Chemistry for Metal Ion Detection and Quantification
No specific studies detailing the use of this compound for the analytical detection and quantification of metal ions have been identified. Nevertheless, the fundamental properties of its constituent parts suggest a strong potential for such applications. Picolinic acid is known to form complexes with a wide range of metal ions, including transition metals like copper, zinc, and iron. wikipedia.orgchemicalbook.com This chelating ability is the foundation for its use in analytical sensors.
The development of chemosensors often relies on molecules that exhibit a change in a measurable property, such as color or fluorescence, upon binding to a target analyte. The naphthalene moiety in this compound is a well-known fluorophore. The process of chelation with a metal ion can significantly alter the electronic structure of the ligand, leading to changes in its fluorescence emission (either enhancement or quenching). This phenomenon could be harnessed to create a selective and sensitive fluorescent sensor for specific metal ions.
For example, other naphthalene-based molecules have been successfully employed as fluorescent sensors. A phenolic Mannich base derived from 1'-hydroxy-2'-acetonaphthone (B147030) was reported as a "turn-on" sensor for Al³⁺ and a quenching sensor for Cu²⁺. This demonstrates the principle of using naphthalene derivatives for metal ion detection. The combination of the specific binding site of picolinic acid with the fluorescent signaling of the naphthalene group in this compound makes it a promising candidate for the development of new analytical tools.
Building Blocks for Advanced Materials Science Research (e.g., MOFs)
While this compound has not been explicitly reported as a building block in the synthesis of advanced materials like Metal-Organic Frameworks (MOFs), its structure is highly suitable for this purpose. MOFs are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of a MOF, such as its pore size, shape, and functionality, are directly determined by the geometry and chemical nature of its building blocks.
Carboxylate-containing ligands are among the most common linkers used in MOF synthesis. Picolinic acid and its derivatives offer both a carboxylate group and a nitrogen atom on the pyridine (B92270) ring, providing multiple potential coordination sites for binding to metal centers. This can lead to the formation of robust and structurally diverse frameworks.
The naphthalene group in this compound can impart several desirable properties to a MOF. Its size can lead to the formation of larger pores, which is beneficial for applications in gas storage and separation. Furthermore, the inherent fluorescence of naphthalene could result in luminescent MOFs. Such materials are of great interest for applications in chemical sensing, where the luminescence of the framework can change in the presence of specific guest molecules. For instance, MOFs constructed from other naphthalene-based linkers, such as naphthalene dicarboxylic acid, have been investigated for gas separation applications.
The combination of a versatile binding unit (picolinate) and a functional aromatic group (naphthalene) makes this compound an attractive, albeit currently unexplored, candidate for designing novel MOFs with tailored properties for catalysis, sensing, or gas storage.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
The advancement of research into 5-(Naphthalen-2-yl)picolinic acid is intrinsically linked to the development of efficient and versatile synthetic methodologies. While initial syntheses have been established, future efforts will likely focus on creating more streamlined, cost-effective, and environmentally benign routes.
One promising avenue is the exploration of C-H activation strategies . This modern synthetic approach could enable the direct coupling of a naphthalene (B1677914) precursor with a suitably functionalized picolinic acid derivative, bypassing the need for pre-functionalized starting materials and thereby reducing the number of synthetic steps.
Furthermore, flow chemistry presents an opportunity to improve the synthesis of this compound and its analogues. Continuous-flow reactors can offer enhanced control over reaction parameters, leading to higher yields, improved purity, and safer reaction conditions, particularly for reactions that are exothermic or involve hazardous reagents.
The development of novel catalysts will also be crucial. For instance, new palladium or copper catalyst systems could be designed for more efficient cross-coupling reactions, which are often central to the synthesis of biaryl compounds like this compound. Research into the use of more abundant and less toxic metals as catalysts, such as iron or nickel, is also a growing area of interest. A patent for the preparation of 5-bromo-2-picolinic acid highlights the use of potassium permanganate (B83412) for oxidation, a classic method that could potentially be adapted or improved upon for the synthesis of naphthalene-substituted analogues google.com.
Finally, the synthesis of a library of derivatives is a key future direction. This will involve the development of robust synthetic routes that allow for the facile introduction of a variety of substituents onto both the picolinic acid and naphthalene rings, enabling a thorough investigation of structure-activity relationships.
Advanced Characterization Techniques for Complex Biological Systems
To fully understand the potential of this compound as a biologically active agent, it is essential to move beyond simple in vitro assays and employ advanced characterization techniques that can probe its interactions within more complex biological environments.
Biophysical methods will play a central role in elucidating the binding kinetics and thermodynamics of the compound with its potential protein targets. kbibiopharma.com Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) can provide quantitative data on binding affinity, association and dissociation rates, and the thermodynamic drivers of the interaction. kbibiopharma.com Fluorescence-based techniques are also powerful tools for studying protein-ligand interactions. nih.gov For instance, the intrinsic fluorescence of tryptophan residues in a target protein can be monitored to detect conformational changes upon ligand binding. nih.gov
Structural biology techniques, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), will be indispensable for obtaining high-resolution three-dimensional structures of this compound in complex with its biological targets. Such structural information is invaluable for understanding the precise binding mode and for guiding the rational design of more potent and selective derivatives. nih.gov
To investigate the effects of the compound in a cellular context, advanced microscopy techniques such as confocal microscopy and super-resolution microscopy can be used to visualize the subcellular localization of the compound or its effects on cellular structures and processes.
Furthermore, mass spectrometry-based proteomics approaches can be employed to identify the protein targets of this compound in an unbiased manner. rsc.org Techniques like thermal proteome profiling (TPP) and chemical proteomics can reveal which proteins in a complex biological sample interact directly with the compound. scitechdaily.com
Rational Design of New Derivatized Structures for Specific Research Applications
Building on the information gathered from advanced characterization and initial screening, the rational design of new derivatives of this compound will be a key driver of future research. The goal is to create new molecules with improved potency, selectivity, and pharmacokinetic properties for specific biological targets.
Structure-based drug design (SBDD) will be a cornerstone of this effort. Once the crystal structure of this compound bound to a target protein is determined, computational modeling can be used to design modifications that enhance binding affinity and selectivity. nih.gov This might involve adding functional groups that form additional hydrogen bonds, salt bridges, or hydrophobic interactions with the protein's active site.
Fragment-based drug discovery (FBDD) is another powerful approach. nih.gov This method involves identifying small molecular fragments that bind to the target protein and then growing or linking these fragments to create more potent lead compounds. The naphthalene and picolinic acid moieties of the parent compound could themselves be considered as starting fragments.
Quantitative Structure-Activity Relationship (QSAR) studies will also be crucial. By synthesizing and testing a library of derivatives with systematic variations in their chemical structure, mathematical models can be developed that correlate specific structural features with biological activity. nih.gov These models can then be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts. Research on other picolinic acid derivatives has successfully used 3D-QSAR models to guide the synthesis of new potential herbicides. nih.gov
The design of prodrugs could also be explored to improve the compound's drug-like properties, such as solubility or cell permeability. This would involve chemically modifying the molecule in a way that it is inactive until it is metabolized to the active form in the body.
Integration with Artificial Intelligence and Machine Learning for Predictive Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize many aspects of chemical and biological research, and the study of this compound will be no exception.
Predictive modeling powered by AI/ML can be used to forecast a wide range of properties for virtual derivatives of this compound, including their physicochemical properties, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and potential biological activities. This can significantly reduce the time and cost associated with synthesizing and testing new compounds.
Generative models , a type of AI, can be used to design entirely new molecules based on a set of desired properties. By providing the model with information about the target protein and the known structure-activity relationships of existing ligands, it can generate novel chemical structures that are predicted to have high affinity and selectivity.
AI can also be used to analyze large and complex datasets generated from high-throughput screening and 'omics' experiments. This can help to identify novel biological targets for this compound and to elucidate its mechanism of action.
Furthermore, AI and ML can be applied to synthetic route prediction . By analyzing vast databases of chemical reactions, these tools can suggest novel and efficient synthetic pathways for this compound and its derivatives, potentially accelerating the discovery of new synthetic methodologies.
The synergy between experimental research and these powerful computational tools will undoubtedly accelerate the exploration of this compound and its potential applications in various scientific fields.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 5-(Naphthalen-2-yl)picolinic acid with high purity?
- Methodology : Optimize coupling reactions between naphthalene derivatives and picolinic acid precursors using reflux conditions with catalysts like Pd-based systems. Purification via column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water mixtures enhances purity. Characterize intermediates and final products using NMR (¹H, ¹³C) and IR spectroscopy to confirm functional groups . For structural validation, single-crystal X-ray diffraction is recommended .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- Spectroscopy : Use ¹H NMR (300–400 MHz, DMSO-d₆) to confirm aromatic proton environments and ¹³C NMR for carbon backbone analysis. IR spectroscopy (KBr pellet) identifies carboxylate (C=O) and aromatic C-H stretches.
- Crystallography : Single-crystal X-ray diffraction resolves bond angles, torsion angles, and molecular packing, as demonstrated for structurally similar naphthalene derivatives .
- Mass Spectrometry : High-resolution MS (ESI-TOF) validates molecular weight and fragmentation patterns.
Q. How should researchers ensure compound stability during storage?
- Methodology : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Monitor degradation via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase). Avoid exposure to heat, moisture, and strong acids/bases, as outlined in safety protocols for related naphthalene compounds .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Methodology : Cross-validate using complementary techniques:
- X-ray crystallography provides definitive bond-length and angle data to resolve ambiguities in NMR assignments (e.g., overlapping aromatic signals) .
- 2D NMR (COSY, HSQC, HMBC) clarifies through-space and through-bond correlations, particularly for distinguishing regioisomers.
- Computational modeling (DFT calculations) predicts NMR chemical shifts and compares them with experimental data to identify inconsistencies .
Q. What experimental designs are optimal for studying biological interactions of this compound?
- Methodology :
- In vitro assays : Use dose-response curves (e.g., enzyme inhibition) with positive/negative controls. Express bioactivity as IC₅₀ values (logarithmic concentration range: 1 nM–100 µM) .
- Binding studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (Kd) and stoichiometry.
- Cellular uptake : Radiolabel the compound (e.g., ¹⁴C) or use fluorescent derivatives to track intracellular localization via confocal microscopy .
Q. How should conflicting bioactivity data across studies be addressed?
- Methodology :
- Reproducibility checks : Repeat assays under standardized conditions (pH, temperature, solvent) with independent replicates.
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA, t-tests) to identify outliers or methodological variations.
- Mechanistic studies : Probe off-target effects via proteomic profiling or CRISPR screens to rule out secondary pathways .
Q. What strategies validate the environmental safety profile of this compound?
- Methodology :
- Ecotoxicology : Follow OECD guidelines for acute toxicity testing in model organisms (e.g., Daphnia magna, algae).
- Degradation studies : Use HPLC-MS/MS to monitor photolytic/hydrolytic degradation products under simulated environmental conditions .
- QSAR modeling : Predict bioaccumulation and toxicity endpoints using quantitative structure-activity relationship models .
Data Presentation and Validation
Q. How to rigorously document synthesis and characterization data for publication?
- Guidelines :
- Experimental section : Detail reagent purity (e.g., ≥99%, Sigma-Aldrich), solvent grades, and instrument parameters (e.g., NMR spectrometer frequency).
- Supplementary data : Include raw spectral files (NMR, IR), crystallographic CIFs, and chromatograms.
- Peer review : Ensure data aligns with IUPAC standards for compound naming and spectral interpretation .
Q. What statistical methods are appropriate for analyzing dose-response relationships?
- Methodology :
- Non-linear regression (e.g., GraphPad Prism) fits sigmoidal curves to calculate IC₅₀/EC₅₀.
- Error analysis : Report 95% confidence intervals and use bootstrap resampling for small datasets.
- Multiplicity correction : Apply Bonferroni or Benjamini-Hochberg adjustments in multi-dose studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
